molecular formula C13H17NO B584134 2-[2-(Dimethylamino)ethyl]-1-indanone-d6 CAS No. 1346603-38-0

2-[2-(Dimethylamino)ethyl]-1-indanone-d6

Cat. No.: B584134
CAS No.: 1346603-38-0
M. Wt: 209.322
InChI Key: XJKFCKOAHVBKLL-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Dimethylamino)ethyl]-1-indanone-d6 is a deuterated derivative of 2-[2-(Dimethylamino)ethyl]-1-indanone. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethyl]-1-indanone-d6 typically involves the deuteration of 2-[2-(Dimethylamino)ethyl]-1-indanone. The process begins with the preparation of 2-[2-(Dimethylamino)ethyl]-1-indanone, which can be synthesized from 1H-Inden-1-ol through a series of chemical reactions. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, often using deuterated reagents and solvents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to ensure the efficient and consistent incorporation of deuterium atoms. The use of deuterated solvents and catalysts is crucial in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethyl]-1-indanone-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-(Dimethylamino)ethyl]-1-indanone-d6 has several scientific research applications:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterated compound is used as an internal standard or solvent in NMR spectroscopy due to its unique isotopic properties.

    Pharmaceutical Research: It is used in the development and testing of new drugs, particularly in studying metabolic pathways and drug interactions.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules.

    Biological Studies: It is used in various biological assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethyl]-1-indanone-d6 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This isotopic effect is particularly useful in studying enzyme kinetics and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Dimethylamino)ethyl]-1-indanone-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and other isotopic studies. This makes it particularly valuable in research settings where precise measurements and analyses are required .

Properties

IUPAC Name

2-[2-[bis(trideuteriomethyl)amino]ethyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-14(2)8-7-11-9-10-5-3-4-6-12(10)13(11)15/h3-6,11H,7-9H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKFCKOAHVBKLL-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1CC2=CC=CC=C2C1=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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